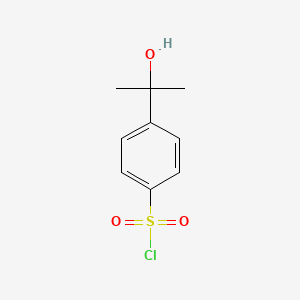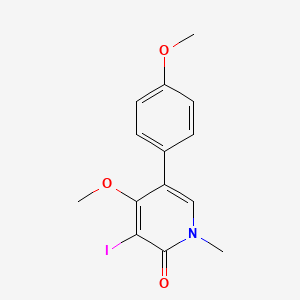
Lead bis(5-oxo-L-prolinate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H14N2O6Pb. It is a lead salt of 5-oxo-L-proline, an optically active form of 5-oxoproline having L-configuration
準備方法
Synthetic Routes and Reaction Conditions
Lead bis(5-oxo-L-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-L-proline in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-L-proline under stirring conditions. The mixture is then heated to facilitate the reaction, and the resulting product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of lead bis(5-oxo-L-prolinate) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
Lead bis(5-oxo-L-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert lead bis(5-oxo-L-prolinate) to lead metal and other reduced forms.
Substitution: The compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include lead oxides, elemental lead, and substituted metal prolinates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Lead bis(5-oxo-L-prolinate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead poisoning and other lead-related disorders.
作用機序
The mechanism of action of lead bis(5-oxo-L-prolinate) involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes and other structures, leading to various biological effects. The specific molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Lead acetate: Another lead salt with different chemical properties and applications.
Lead nitrate: A lead compound used in various industrial processes.
Lead oxalate: A lead salt with distinct chemical and physical properties.
Uniqueness
Lead bis(5-oxo-L-prolinate) is unique due to its specific chemical structure and the presence of the 5-oxo-L-proline ligandIts ability to participate in various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
特性
CAS番号 |
85392-77-4 |
|---|---|
分子式 |
C10H12N2O6Pb |
分子量 |
463 g/mol |
IUPAC名 |
lead(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChIキー |
OJXFZRWEZWLNAO-QHTZZOMLSA-L |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Pb+2] |
正規SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



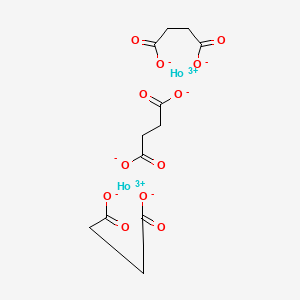
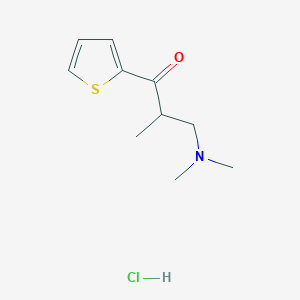

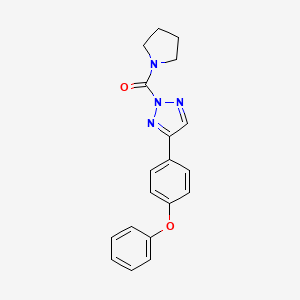
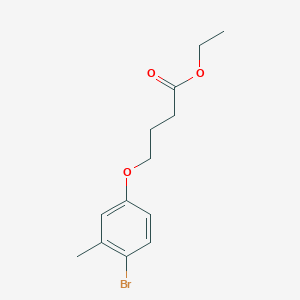
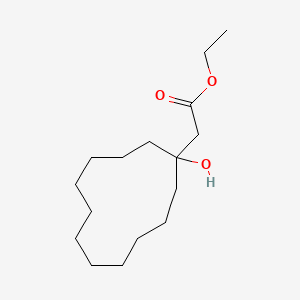

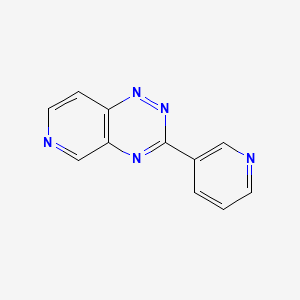
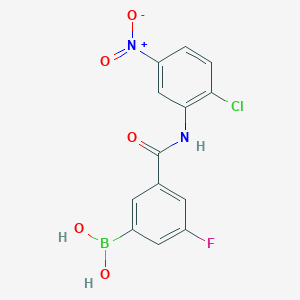
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

